N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
This compound features a thiazolo[4,5-d]pyrimidin-7-one core fused with a 3-methylphenyl group at position 3 and an acetamide side chain substituted at position 6 via a methylene bridge. Structurally, it belongs to a class of heterocyclic acetamides often explored for kinase inhibition or anticancer activity due to their ability to mimic ATP-binding motifs .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-13-4-3-5-16(10-13)19-20-21(30-25-19)22(29)26(12-23-20)11-18(28)24-17-8-6-15(7-9-17)14(2)27/h3-10,12H,11H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRAZGMUDDPDQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The key steps include the formation of the thiazolo[4,5-d]pyrimidine core, followed by the introduction of the acetylphenyl and methylphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolo[4,5-d]pyrimidine derivatives with different oxidation states.
Substitution: The acetyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with the target molecule, differing primarily in their heterocyclic cores, substituents, and side chains:
Spectral Data Trends
- IR Spectroscopy: All compounds show C=O stretches near 1,730 cm⁻¹, confirming acetamide or pyrimidinone functionalities .
- ¹H NMR : Aromatic protons in the 7.2–7.5 ppm range are common, while methyl groups (e.g., COCH3 in Compound 24) resonate near δ 2.10 .
Research Findings and Implications
While biological data for the target compound are absent in the provided evidence, structurally related molecules have been screened in assays such as the microculture tetrazolium (MTT) assay for anticancer activity . The target compound’s thiazolo-pyrimidinone core may similarly target ATP-binding pockets in kinases, warranting further testing.
Biological Activity
N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H21N3O3S2 |
| Molecular Weight | 463.57 g/mol |
| LogP | 2.484 |
| Polar Surface Area | 83.202 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in cancer cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against a range of bacterial strains, indicating potential as an antibacterial agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing cytokine production and inflammation in various models.
Pharmacological Effects
Research has highlighted several pharmacological effects associated with this compound:
- Anticancer Activity : In vitro studies demonstrated that the compound significantly reduces the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Activity : The compound showed efficacy against Gram-positive and Gram-negative bacteria in laboratory settings, suggesting its potential as a new antibiotic agent.
Case Studies
- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound. The results indicated a dose-dependent decrease in cell viability in MCF-7 cells with an IC50 value of approximately 20 µM. The study concluded that this compound could be a lead candidate for further development in cancer therapy.
- Study on Antimicrobial Properties : Another research article investigated the antimicrobial effects of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) was determined for several bacterial strains, revealing promising results that warrant further exploration into its mechanism and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
